molecular formula C11H21NO4 B15363108 Tert-butyl (3S,4R)-4-hydroxy-3-methoxy-piperidine-1-carboxylate

Tert-butyl (3S,4R)-4-hydroxy-3-methoxy-piperidine-1-carboxylate

Cat. No.: B15363108
M. Wt: 231.29 g/mol
InChI Key: LWTOBYXJTDIFEF-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3S,4R)-4-hydroxy-3-methoxy-piperidine-1-carboxylate is a chiral piperidine derivative characterized by a stereospecific configuration at positions 3 (S) and 4 (R). The molecule features a hydroxyl group at position 4, a methoxy group at position 3, and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules, owing to its ability to modulate stereoelectronic properties and participate in hydrogen bonding interactions .

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (3S,4R)-4-hydroxy-3-methoxypiperidine-1-carboxylate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-5-8(13)9(7-12)15-4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1

InChI Key

LWTOBYXJTDIFEF-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)OC)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name (CAS No.) Substituents (Position) Molecular Weight Key Differences vs. Target Compound Reference
tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate (1171125-92-0) NH₂ (4), OCH₃ (3) 244.29 Replaces 4-OH with NH₂; enhances nucleophilicity
tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate (907544-20-1) NH₂ (4), F (3) 218.27 Replaces OCH₃ with F; increases electronegativity
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (N/A) 4-methylpentyl (4) ~271.40 Aliphatic chain at position 4; hydrophobic
tert-Butyl 4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate (N/A) Aromatic phenyl (4), hydroxymethyl (3) ~365.38 Aromatic substitution; alters π-π stacking potential
tert-Butyl (3R,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate (N/A) Hydroxymethyl (3), 4-methoxyphenyl (4) ~363.45 Bulky aryl group; impacts steric interactions

Key Observations:

  • Amino vs.
  • Fluorine vs. Methoxy: The fluorine-substituted analogue (CAS 907544-20-1) exhibits higher electronegativity, which may improve metabolic stability and membrane permeability compared to the methoxy group .
  • Aromatic vs. Aliphatic Substituents: Compounds with aromatic substituents (e.g., CAS 1052713-78-6 in ) demonstrate distinct electronic profiles, enabling π-π stacking in protein binding pockets .

Physicochemical and Spectroscopic Properties

  • NMR Signatures: The target compound’s ¹H NMR would display distinct peaks for the 4-OH (~δ1–5 ppm, broad) and 3-OCH₃ (~δ3.3–3.5 ppm, singlet). In contrast, fluorinated analogues (e.g., CAS 907544-20-1) show ¹⁹F NMR signals and downfield shifts for adjacent protons .
  • Solubility: Hydroxyl and methoxy groups enhance hydrophilicity compared to aliphatic or aromatic substituents (e.g., 4-methylpentyl in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.